molecular formula C18H17FN2O3 B2953013 N-[cyano(2,3-dimethoxyphenyl)methyl]-2-fluoro-5-methylbenzamide CAS No. 1333720-62-9

N-[cyano(2,3-dimethoxyphenyl)methyl]-2-fluoro-5-methylbenzamide

Cat. No.: B2953013
CAS No.: 1333720-62-9
M. Wt: 328.343
InChI Key: FJHWRDQHNQBOHA-UHFFFAOYSA-N
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Description

N-[cyano(2,3-dimethoxyphenyl)methyl]-2-fluoro-5-methylbenzamide is a synthetic organic compound with a complex structure It features a cyano group, two methoxy groups, a fluorine atom, and a methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2,3-dimethoxyphenyl)methyl]-2-fluoro-5-methylbenzamide typically involves multi-step organic reactions. One common route starts with the preparation of the 2,3-dimethoxybenzyl cyanide intermediate. This intermediate is then reacted with 2-fluoro-5-methylbenzoic acid under specific conditions to form the desired benzamide compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2,3-dimethoxyphenyl)methyl]-2-fluoro-5-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The fluorine atom and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

N-[cyano(2,3-dimethoxyphenyl)methyl]-2-fluoro-5-methylbenzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers might explore its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[cyano(2,3-dimethoxyphenyl)methyl]-2-fluoro-5-methylbenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[cyano(2,3-dimethoxyphenyl)methyl]-4-methylbenzenesulfonamide
  • N-[cyano(2,3-dimethoxyphenyl)methyl]-3-ethylthiophene-2-carboxamide
  • 2,3-dimethoxybenzamide derivatives

Uniqueness

N-[cyano(2,3-dimethoxyphenyl)methyl]-2-fluoro-5-methylbenzamide is unique due to the presence of the fluorine atom and the specific arrangement of functional groups. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds might not be as effective.

Properties

IUPAC Name

N-[cyano-(2,3-dimethoxyphenyl)methyl]-2-fluoro-5-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c1-11-7-8-14(19)13(9-11)18(22)21-15(10-20)12-5-4-6-16(23-2)17(12)24-3/h4-9,15H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHWRDQHNQBOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C(=O)NC(C#N)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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